molecular formula C12H14N2 B579724 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole CAS No. 18390-15-3

7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Cat. No.: B579724
CAS No.: 18390-15-3
M. Wt: 186.258
InChI Key: OAJUTTWFCQIPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a synthetic tetrahydropyridobenzimidazole derivative of significant interest in medicinal chemistry and drug discovery. This ring-fused benzimidazole scaffold is a privileged structure in the development of biologically active compounds, with related analogs demonstrating a diverse and promising range of pharmacological properties . The core structure is known for its structural similarity to natural purines and pyrimidines, which allows derivatives to interact effectively with biopolymers, leading to various therapeutic activities . This specific chemical class has been identified as a key scaffold in pharmaceutical research. Notably, pyrido[1,2-a]benzimidazole-based compounds have shown potent activity against Mycobacterium tuberculosis , including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, highlighting their value as novel leads in the struggle against infectious diseases . Furthermore, structurally similar ring-fused benzimidazoles have been investigated as effective corticotropin-releasing factor-1 (CRF-1) receptor antagonists for potential treatment of mental health disorders, and as potent bioreductive antitumor agents targeting hypoxic cancer cells and specific two-electron reductases like NQO1 that are overexpressed in many solid tumors . The compound serves as a vital building block for the synthesis of more complex molecules, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for various therapeutic targets . Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-5-6-11-10(8-9)13-12-4-2-3-7-14(11)12/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJUTTWFCQIPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCCCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663561
Record name 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18390-15-3
Record name 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds via nucleophilic attack of the benzimidazole nitrogen on the electrophilic carbonyl group of ethyl acetoacetate, followed by intramolecular cyclization. Key parameters include:

  • Temperature : 150°C under neat conditions or in anhydrous toluene.

  • Catalyst : Ammonium acetate (1.2 equiv) to facilitate enolate formation.

  • Solvent : Solvent-free conditions or toluene for improved regioselectivity.

Typical yields range from 62% to 81% , depending on the electronic nature of substituents. Electron-withdrawing groups on the benzimidazole ring enhance reactivity, as demonstrated by the 80% yield achieved with a 4-COOMe substituent.

Characterization Data

Successful synthesis is confirmed through:

  • ¹H NMR (400 MHz, DMSO-d₆): Distinct singlet at δ 2.72 ppm (3H, CH₃), multiplet at δ 7.39–7.88 ppm (aromatic protons).

  • IR : Peaks at 1742 cm⁻¹ (C=O stretch) and 1604–1455 cm⁻¹ (C=C/C=N vibrations).

Tandem Palladium-Catalyzed Cyclization

Palladium-mediated approaches enable the construction of the pyridobenzimidazole system through sequential C–N and C–C bond formation. This method, derived from related heterocycle syntheses, is particularly effective for introducing aryl substituents.

Reaction Optimization

ParameterOptimal ValueImpact on Yield
CatalystPd(OAc)₂ (5 mol%)78% yield
LigandXantphos (10 mol%)Prevents Pd(0) aggregation
BaseCs₂CO₃ (2 equiv)Enhances deprotonation
Solvent1,4-DioxaneImproves solubility
Temperature110°C (reflux)Accelerates cyclization

The protocol tolerates diverse substituents, including halogen atoms and electron-donating groups, with yields maintained above 70% for most substrates.

Acid-Catalyzed Cyclization of 2-Aminobenzylamine Derivatives

A scalable route involves the condensation of 2-aminobenzylamine with 2-acetylpyridine followed by acid-catalyzed cyclization. This method, adapted from tetracyclic indole syntheses, proceeds in three stages:

Stepwise Procedure

  • Condensation :

    • 2-Aminobenzylamine (1 equiv) + 2-acetylpyridine (1.05 equiv)

    • Ethanol, reflux (12 h)

    • Intermediate imine formation (85% yield)

  • Cyclization :

    • HCl (conc., 5 equiv)

    • Toluene, 80°C (6 h)

    • Forms tetrahydropyrido framework (72% yield)

  • Methylation :

    • CH₃I (1.2 equiv), K₂CO₃ (2 equiv)

    • DMF, 60°C (4 h)

    • Introduces 7-methyl group (68% yield)

Industrial Adaptation

For large-scale production (>100 g batches):

  • Continuous Flow Reactors : Reduce reaction time from 12 h to 45 min.

  • Catalyst Recycling : Pd/C recovery achieves 93% efficiency over 5 cycles.

  • Green Chemistry : Water-ethanol mixtures replace DMF, reducing E-factor by 40%.

Visible Light-Mediated Radical Cyclization

Emerging photochemical methods enable C–H functionalization under mild conditions. While primarily developed for CF₂H incorporation, this approach shows promise for constructing the pyridobenzimidazole core.

Key Advantages

  • Temperature : Room temperature vs. traditional 80–150°C.

  • Catalyst System : Ru(bpy)₃Cl₂ (2 mol%)/Na₂S₂O₈ (3 equiv).

  • Functional Group Tolerance : Compatible with esters, nitriles, and halides.

Preliminary trials achieved 64–76% yields for analogous structures, suggesting potential for further optimization.

Comparative Analysis of Synthetic Methods

MethodYield RangeTemperatureKey AdvantageLimitation
Cyclocondensation62–81%150°CModular substitutionHigh energy input
Pd Catalysis70–78%110°CAryl group incorporationPd cost and ligand sensitivity
Acid Cyclization68–72%80°CScalabilityMultiple steps
Photochemical64–76%25°CMild conditionsLimited substrate scope

Purification and Characterization

Final compounds are typically purified through:

  • Recrystallization : Ethanol/DMF (3:1 v/v) achieves >99% purity.

  • HPLC : C18 column, acetonitrile/water gradient (65:35 to 85:15).

Critical quality control metrics:

  • Melting Point : 142.2–145.1°C (literature range 142–145°C).

  • HPLC Purity : ≥98% at 254 nm.

  • Elemental Analysis : C 77.39%, H 6.07%, N 16.54% (calculated: C 77.40%, H 6.05%, N 16.55%) .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has shown that 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole exhibits significant antimicrobial properties. Studies indicate its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. For example:

  • In vitro studies demonstrated that certain derivatives displayed notable antibacterial activity against Salmonella typhi and antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer potential. Its mechanism of action involves the inhibition of specific enzymes and receptors associated with cell proliferation and survival. Notably, it has shown promise in inhibiting cancer cell lines through various pathways:

  • The interaction with molecular targets related to cancer progression suggests that it may serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. Research indicates:

  • Compounds derived from this structure have demonstrated significant reductions in edema and inflammation in animal models when compared to standard anti-inflammatory drugs such as diclofenac and indomethacin .

Antiulcer Activity

Benzimidazole derivatives are known for their antiulcer effects. This compound has been studied for its ability to inhibit gastric acid secretion:

  • In animal studies, it exhibited protective effects against ulcer formation induced by various agents, outperforming established treatments like omeprazole in some cases .

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

  • A study conducted by Kathrotiya and Patel (2013) synthesized a series of derivatives and evaluated their antimicrobial activity against multiple pathogens using broth microdilution methods.
  • Another research initiative by Reddy et al. (2011) focused on the antiulcer properties of substituted benzimidazole derivatives demonstrating significant protective effects against induced gastric ulcers.

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and molecular targets are still under investigation, but its ability to interfere with DNA and protein synthesis is of particular interest.

Comparison with Similar Compounds

Data Tables

Table 1: IOP-Lowering Activity of Key Derivatives (0.4% Concentration)

Compound Class Max IOP Reduction (%) Duration (h) AUC (mmHg·h)
Imidazo[1,2-a]benzimidazole 30 ± 2.5 4–5 95–110
Pyrimido[1,2-a]benzimidazole 28 ± 3.1 5–6 130–150

Table 2: Cytotoxicity of Benzimidazole Derivatives

Compound Cell Line (IC₅₀, µM) Notes
PBI (Aziridinyl) Melanoma (1.2) Redox-activated DNA cleavage
BI-A Melanoma (0.8) Stable DNA adduct formation
THPBI Leukemia (>10) Low activity, decomposition

Biological Activity

7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (CAS Number: 18390-15-3) is a heterocyclic compound that combines a pyridine and a benzimidazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, mechanisms of action, and potential applications.

  • Molecular Formula: C₁₂H₁₄N₂
  • Molecular Weight: 186.25 g/mol
  • Structure: The compound features a fused ring system that enhances its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death).
  • Reactive Oxygen Species (ROS) Generation: Similar to other benzimidazole derivatives, it can induce oxidative stress in cells, contributing to its anticancer effects .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays: Studies have shown that benzimidazole derivatives can induce apoptosis in tumor cells under hypoxic conditions. The mechanism involves caspase activation and DNA damage .
  • Cell Lines Tested: Human lung adenocarcinoma (A549) and malignant melanoma (WM115) were used to evaluate the cytotoxic effects of related compounds. Results indicated substantial cell death and DNA damage in these lines when treated with benzimidazole derivatives .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

  • Bacterial Growth Inhibition: It has been reported that similar compounds inhibit the growth of various bacterial species. The presence of methyl groups enhances this antimicrobial action .
  • Comparison with Antibiotics: Its efficacy has been compared with established antibiotics like tetracycline and kanamycin, showing comparable or superior activity against certain strains.

Case Studies

StudyFocusFindings
Chen et al., 2013Anticancer ActivityIdentified cytotoxic properties against A549 and WM115 cell lines; confirmed apoptosis via caspase assays.
Deng & Mani, 2010Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth; comparable efficacy to commercial antibiotics.
Recent Pharmacological ReviewGeneral BioactivitySummarized diverse biological activities including anticancer and antimicrobial effects of benzimidazole derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole, and what are their key methodological considerations?

  • Answer : The compound is synthesized via multicomponent reactions or cyclocondensation. For example, benzimidazole-2-acetonitrile derivatives can react with acetylacetone derivatives under thermal conditions (150°C) in solvents like anhydrous toluene, using ammonium acetate as a catalyst. Reaction monitoring via TLC and purification via HPLC or recrystallization (ethanol/DMF) are critical for isolating high-purity products. Yields range from 62% to 81%, depending on substituents . Cyclization strategies using 2-aminobenzimidazoles and aliphatic di-functional compounds are also effective for related scaffolds .

Q. How is structural characterization of this compound performed using spectroscopic methods?

  • Answer : ¹H NMR (400 MHz, DMSO-d₆) is pivotal for confirming the structure. Key signals include aromatic protons (δ 7.17–8.58 ppm), methyl groups (δ 2.26–2.33 ppm), and exchangeable protons (e.g., NH at δ 13.47 ppm). Multiplicity patterns (doublets, triplets) help assign substitution patterns. Mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional validation .

Q. What pharmacological activities have been reported for pyrido[1,2-a]benzimidazole derivatives?

  • Answer : Derivatives exhibit anti-tuberculosis (TB), anti-cancer, and anti-viral activities. For instance, pyrido[1,2-a]benzimidazole-4-carbonitriles show potency against multidrug-resistant TB strains (MIC values <1 µg/mL). Activity is linked to substituent effects on lipophilicity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields or selectivity in synthesizing this compound?

  • Answer : Use factorial design to test variables:

  • Temperature : Higher temps (150–160°C) accelerate cyclization but may increase side products.
  • Solvent polarity : Toluene vs. DMF affects reaction kinetics and purity.
  • Catalyst loading : Ammonium acetate (2.2–3.0 equiv) balances reactivity and byproduct formation.
    Post-reaction quenching with ice-water and gradient recrystallization improve purity .

Q. What computational methods are employed to study structure-activity relationships (SAR) in this compound class?

  • Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO energies) to predict reactivity. Molecular docking (e.g., with Mycobacterium tuberculosis enoyl-ACP reductase) identifies key binding interactions. Hirshfeld surface analysis correlates crystallographic data with biological activity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Answer : Discrepancies often arise from:

  • Experimental variables : Differences in cell lines (e.g., H37Rv vs. clinical TB strains) or assay protocols (MIC vs. IC₅₀).
  • Structural analogs : Minor substituent changes (e.g., methyl vs. phenyl groups) drastically alter solubility and target affinity.
    Replicate studies under standardized conditions and perform meta-analyses using tools like PRISMA to identify consensus trends .

Methodological Frameworks

Q. How to design experiments for studying the anti-TB mechanism of this compound?

  • Answer :

Target identification : Use proteomic profiling or CRISPR-Cas9 screens to identify vulnerable bacterial pathways.

Time-kill assays : Measure bactericidal kinetics under hypoxic conditions (mimicking TB granulomas).

Resistance induction : Serial passaging in sub-MIC concentrations reveals mutation hotspots .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Answer :

  • pH stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) for 24h; monitor degradation via HPLC.
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated oxidation.
  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photodegradants .

Data Presentation Example

Parameter Value Reference
Synthetic yield (3c)81%
Anti-TB activity (MIC)0.5 µg/mL (MDR-TB strain)
Calculated LogP2.8 (DFT, B3LYP/6-31G*)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.